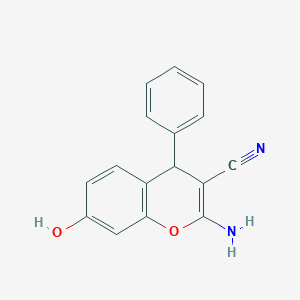

![molecular formula C23H23BrN2O4 B11542058 2-[(1-bromonaphthalen-2-yl)oxy]-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]butanehydrazide](/img/structure/B11542058.png)

2-[(1-bromonaphthalen-2-yl)oxy]-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]butanehydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[(1-bromonaphthalen-2-yl)oxy]-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]butanehydrazide est un composé organique complexe qui comporte un fragment de bromonaphtalène lié à un squelette de butanehydrazide par une liaison éther

Préparation Méthodes

Voies de Synthèse et Conditions de Réaction

La synthèse de 2-[(1-bromonaphthalen-2-yl)oxy]-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]butanehydrazide implique généralement plusieurs étapes. Une approche courante consiste à commencer par la bromation du naphtalène pour obtenir le 1-bromonaphtalène. Cet intermédiaire est ensuite mis en réaction avec un alcool approprié pour former la liaison éther. Le composé résultant est ensuite soumis à une formation d'hydrazide et enfin, à une réaction de condensation avec le 3,4-diméthoxybenzaldéhyde pour obtenir le composé cible.

Méthodes de Production Industrielle

Les méthodes de production industrielle de ce composé impliqueraient probablement l'optimisation de la voie de synthèse pour maximiser le rendement et la pureté tout en minimisant les coûts et l'impact environnemental. Cela pourrait inclure l'utilisation de réacteurs à flux continu, de techniques de purification avancées et de principes de chimie verte pour garantir une production durable.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-bromonaphthalen-2-yl)oxy]-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]butanehydrazide typically involves multiple steps. One common approach is to start with the bromination of naphthalene to obtain 1-bromonaphthalene. This intermediate is then reacted with an appropriate alcohol to form the ether linkage. The resulting compound is then subjected to hydrazide formation and finally, a condensation reaction with 3,4-dimethoxybenzaldehyde to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Analyse Des Réactions Chimiques

Types de Réactions

2-[(1-bromonaphthalen-2-yl)oxy]-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]butanehydrazide peut subir différents types de réactions chimiques, notamment:

Oxydation: Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou pour modifier ceux qui existent déjà.

Réduction: Les réactions de réduction peuvent être utilisées pour éliminer les groupes contenant de l'oxygène ou pour convertir les doubles liaisons en liaisons simples.

Substitution: L'atome de brome dans le cycle naphtalène peut être substitué par d'autres nucléophiles, tels que les amines ou les thiols.

Réactifs et Conditions Courants

Les réactifs courants utilisés dans ces réactions comprennent les oxydants comme le permanganate de potassium, les réducteurs comme le borohydrure de sodium et les nucléophiles comme l'ammoniac ou les thiols. Les conditions réactionnelles impliquent généralement des températures contrôlées, des solvants comme le dichlorométhane ou l'éthanol, et des catalyseurs pour faciliter les réactions.

Principaux Produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire une cétone ou un dérivé d'acide carboxylique, tandis que la substitution peut donner lieu à une variété de dérivés naphtalènes substitués.

Applications de la Recherche Scientifique

2-[(1-bromonaphthalen-2-yl)oxy]-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]butanehydrazide a plusieurs applications de recherche scientifique:

Chimie: Il peut être utilisé comme un bloc de construction pour la synthèse de molécules plus complexes ou comme un réactif dans diverses réactions organiques.

Biologie: Le composé peut avoir un potentiel en tant que sonde pour l'étude des processus biologiques ou comme précurseur de molécules bioactives.

Médecine: La recherche sur ses propriétés pharmacologiques pourrait conduire au développement de nouveaux agents thérapeutiques.

Industrie: Il pourrait être utilisé dans le développement de nouveaux matériaux ou comme intermédiaire dans la production de produits chimiques de spécialité.

Mécanisme d'Action

Le mécanisme par lequel 2-[(1-bromonaphthalen-2-yl)oxy]-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]butanehydrazide exerce ses effets dépend de son application spécifique. Dans les systèmes biologiques, il peut interagir avec des cibles moléculaires telles que les enzymes ou les récepteurs, en modulant leur activité par le biais d'interactions de liaison. Les voies impliquées pourraient inclure des cascades de transduction du signal ou des voies métaboliques, conduisant à divers effets physiologiques.

Applications De Recherche Scientifique

2-[(1-bromonaphthalen-2-yl)oxy]-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]butanehydrazide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology: The compound may have potential as a probe for studying biological processes or as a precursor for bioactive molecules.

Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

Industry: It could be used in the development of new materials or as an intermediate in the production of specialty chemicals.

Mécanisme D'action

The mechanism by which 2-[(1-bromonaphthalen-2-yl)oxy]-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]butanehydrazide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic pathways, leading to various physiological effects.

Comparaison Avec Des Composés Similaires

Composés Similaires

- 2-[(1-bromonaphthalen-2-yl)oxy]acetonitrile

- 2-[(1-bromonaphthalen-2-yl)oxy]-1-[4-(4-nitrophenyl)piperazin-1-yl]ethan-1-one

- 1-[(6-bromonaphthalen-2-yl)oxy]propan-2-one

Unicité

Par rapport aux composés similaires, 2-[(1-bromonaphthalen-2-yl)oxy]-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]butanehydrazide est unique en raison de ses caractéristiques structurelles spécifiques, telles que la présence à la fois d'un fragment de bromonaphtalène et d'un squelette de butanehydrazide. Ces caractéristiques peuvent conférer une réactivité chimique et une activité biologique distinctes, ce qui en fait un composé précieux pour la recherche et le développement.

Propriétés

Formule moléculaire |

C23H23BrN2O4 |

|---|---|

Poids moléculaire |

471.3 g/mol |

Nom IUPAC |

2-(1-bromonaphthalen-2-yl)oxy-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]butanamide |

InChI |

InChI=1S/C23H23BrN2O4/c1-4-18(30-20-12-10-16-7-5-6-8-17(16)22(20)24)23(27)26-25-14-15-9-11-19(28-2)21(13-15)29-3/h5-14,18H,4H2,1-3H3,(H,26,27)/b25-14+ |

Clé InChI |

IATATIOYAHMYNB-AFUMVMLFSA-N |

SMILES isomérique |

CCC(C(=O)N/N=C/C1=CC(=C(C=C1)OC)OC)OC2=C(C3=CC=CC=C3C=C2)Br |

SMILES canonique |

CCC(C(=O)NN=CC1=CC(=C(C=C1)OC)OC)OC2=C(C3=CC=CC=C3C=C2)Br |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

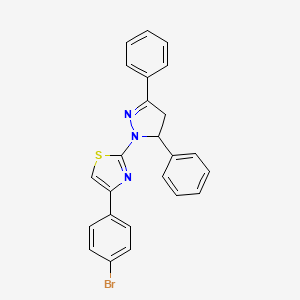

![Methyl {[6-(2-chlorophenyl)-3-cyano-4-phenylpyridin-2-yl]sulfanyl}acetate](/img/structure/B11541994.png)

![N-(4-fluorophenyl)-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B11542001.png)

![2-[N-(2,4-Dimethoxyphenyl)benzenesulfonamido]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B11542015.png)

![(2E,9Z)-2-(1,3-benzodioxol-5-ylmethylidene)-9-benzylidene-5-phenyl-6,7,8,9-tetrahydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3(2H)-one](/img/structure/B11542017.png)

![N-{2-[(2Z)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-2-oxoethyl}-2,2-diphenylacetamide (non-preferred name)](/img/structure/B11542026.png)

![1,1'-Hexane-1,6-diylbis[3-(1,3-benzodioxol-5-ylmethyl)urea]](/img/structure/B11542037.png)

![N'-[(E)-(4-cyanophenyl)methylidene]-2-hydroxy-5-nitrobenzohydrazide](/img/structure/B11542042.png)

![N-(1-{N'-[(E)-(3-Ethoxy-4-hydroxyphenyl)methylidene]hydrazinecarbonyl}-2-(4-hydroxyphenyl)ethyl)-3,5-dinitrobenzamide](/img/structure/B11542044.png)

![2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(E)-(2-hydroxy-5-methylphenyl)methylidene]acetohydrazide](/img/structure/B11542049.png)

![2,4,5-trichloro-6-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]pyridine-3-carbonitrile](/img/structure/B11542050.png)